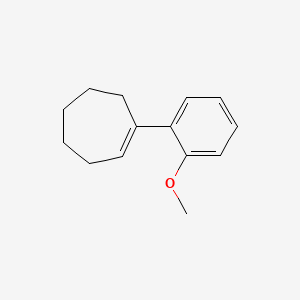
1-(2-Methoxyphenyl)cycloheptene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyphenyl)cycloheptene is an organic compound that belongs to the class of cycloalkenes It features a seven-membered ring structure with a methoxyphenyl group attached to one of the carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Methoxyphenyl)cycloheptene can be synthesized through several methods. One common approach involves the reaction of cycloheptene with 2-methoxyphenyl lithium or Grignard reagents under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance efficiency. For example, the use of transition metal catalysts such as palladium or rhodium can facilitate the coupling of cycloheptene with 2-methoxyphenyl halides. These methods are scalable and can produce the compound in large quantities with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Methoxyphenyl)cycloheptene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols using reagents such as meta-chloroperoxybenzoic acid (MCPBA) or osmium tetroxide.
Reduction: Reduction reactions can convert the compound into cycloheptane derivatives using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the methoxyphenyl ring using reagents like halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: MCPBA in dichloromethane (DCM) or osmium tetroxide in acetone-water mixture.
Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Epoxides and diols: from oxidation.
Cycloheptane derivatives: from reduction.
Substituted methoxyphenylcycloheptenes: from electrophilic aromatic substitution.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxyphenyl)cycloheptene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in studies involving the interaction of cycloalkenes with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1-(2-Methoxyphenyl)cycloheptene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, while the cycloheptene ring can undergo conformational changes that influence binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Cycloheptene: Lacks the methoxyphenyl group, making it less versatile in terms of functionalization.
1-(2-Hydroxyphenyl)cycloheptene: Similar structure but with a hydroxyl group instead of a methoxy group, which can alter its reactivity and interactions.
1-(2-Methoxyphenyl)cyclohexene: A six-membered ring analog that may exhibit different steric and electronic properties.
Uniqueness: 1-(2-Methoxyphenyl)cycloheptene is unique due to the combination of the seven-membered ring and the methoxyphenyl group, which provides a balance of stability and reactivity. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
92862-65-2 |
|---|---|
Molekularformel |
C14H18O |
Molekulargewicht |
202.29 g/mol |
IUPAC-Name |
1-(2-methoxyphenyl)cycloheptene |
InChI |
InChI=1S/C14H18O/c1-15-14-11-7-6-10-13(14)12-8-4-2-3-5-9-12/h6-8,10-11H,2-5,9H2,1H3 |
InChI-Schlüssel |
NOVGSXWRXCMMMZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2=CCCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


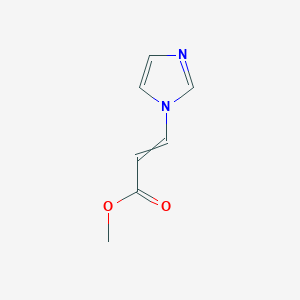
![4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-chlorophenol)](/img/structure/B14362916.png)
silane](/img/structure/B14362925.png)
![N-[6-Amino-3-methyl-1-(2-methylprop-2-en-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N'-ethylurea](/img/structure/B14362934.png)
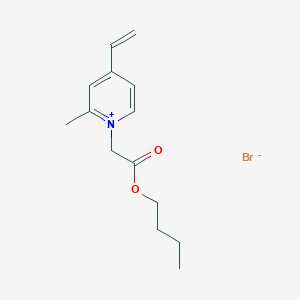
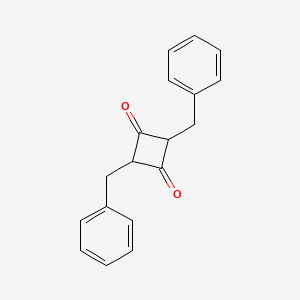

![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(naphthalen-1-yl)ethenyl]phenyl}aniline](/img/structure/B14362949.png)
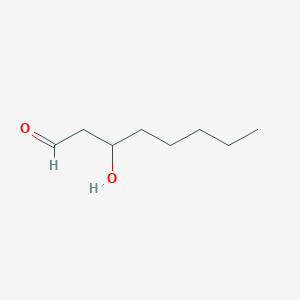
![1-Acetyl-3,6-diphenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14362961.png)


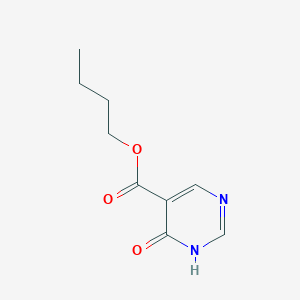
![Ethyl [cyano(phenyl)phosphanyl]acetate](/img/structure/B14362985.png)
